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Compound of Interest

Compound Name:
2-Oxocycloheptane-1-

carbaldehyde

Cat. No.: B173652 Get Quote

IUPAC Name: 2-Oxocycloheptane-1-carbaldehyde Synonyms: 2-Formylcycloheptanone CAS

Number: 1589-24-8

Abstract
This technical guide provides a comprehensive overview of 2-oxocycloheptane-1-
carbaldehyde, a bifunctional organic compound featuring a seven-membered carbocyclic ring.

Due to a notable scarcity of published experimental data for this specific molecule, this

document leverages established chemical principles and draws parallels with the well-

documented analogue, 2-oxocyclohexane-1-carbaldehyde. The guide covers the compound's

structure, nomenclature, and predicted physicochemical properties. It outlines general synthetic

strategies and discusses potential reactivity and applications in organic synthesis, particularly

for the construction of complex molecular architectures relevant to pharmaceutical and

materials science research. This document is intended for researchers, scientists, and

professionals in drug development, highlighting the potential of this molecule as a versatile

building block while underscoring the need for further empirical investigation.

Introduction
2-Oxocycloheptane-1-carbaldehyde is a cyclic β-ketoaldehyde. Its structure, characterized

by a cycloheptanone ring bearing a formyl group at the alpha position, imparts a unique

reactivity profile. The presence of two distinct and proximate carbonyl functionalities—a ketone

and an aldehyde—makes it a valuable intermediate for a variety of chemical transformations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b173652?utm_src=pdf-interest
https://www.benchchem.com/product/b173652?utm_src=pdf-body
https://www.benchchem.com/product/b173652?utm_src=pdf-body
https://www.benchchem.com/product/b173652?utm_src=pdf-body
https://www.benchchem.com/product/b173652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The aldehyde group, being generally more electrophilic than the ketone, can undergo selective

reactions, while the acidic proton at the α-carbon allows for enolate formation and subsequent

nucleophilic attacks.

Despite its potential utility, a thorough review of scientific literature reveals a significant lack of

specific experimental data for 2-oxocycloheptane-1-carbaldehyde. In contrast, its lower

homologue, 2-oxocyclohexane-1-carbaldehyde, is a well-studied compound with numerous

applications in organic synthesis. Therefore, much of the discussion on reactivity and synthetic

utility in this guide is based on established knowledge of similar β-dicarbonyl compounds,

providing a predictive framework for the behavior of the title compound.

Physicochemical Properties
Precise, experimentally determined physicochemical data for 2-oxocycloheptane-1-
carbaldehyde are not readily available in the peer-reviewed literature. The following table

summarizes predicted properties obtained from chemical databases, which can serve as a

preliminary guide for experimental design.

Property Predicted Value Notes

Molecular Formula C₈H₁₂O₂

Molecular Weight 140.18 g/mol

Appearance Not available
Likely a liquid or low-melting

solid at STP

Boiling Point Not available
Expected to be higher than

cycloheptanone

Density Not available

Solubility Not available
Expected to be soluble in

common organic solvents

pKa Not available
The α-proton is expected to be

acidic

Synthesis and Experimental Protocols
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While no specific, detailed experimental protocol for the synthesis of 2-oxocycloheptane-1-
carbaldehyde has been found in the surveyed literature, general methods for the formylation

of ketones are well-established. The most common and analogous method is the Claisen

condensation of a cyclic ketone with a formylating agent.

General Synthetic Approach: Formylation of
Cycloheptanone
A plausible and widely used method for the synthesis of 2-formylcycloalkanones is the base-

mediated condensation of the corresponding cycloalkanone with a formylating agent, such as

ethyl formate.

Reaction Scheme:

Reactants

Product

Cycloheptanone

2-Oxocycloheptane-1-carbaldehydeEthyl Formate

Base (e.g., NaOEt)

Click to download full resolution via product page

Caption: General synthesis of 2-Oxocycloheptane-1-carbaldehyde.

Illustrative Experimental Protocol (Adapted from the synthesis of 2-oxocyclohexane-1-

carbaldehyde):

Materials: Cycloheptanone, ethyl formate, sodium ethoxide (or sodium metal and absolute

ethanol), diethyl ether (anhydrous), hydrochloric acid.

Procedure:
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A solution of sodium ethoxide is prepared in anhydrous diethyl ether under an inert

atmosphere (e.g., nitrogen or argon).

Cycloheptanone is added dropwise to the stirred solution at a controlled temperature

(typically 0-10 °C).

Ethyl formate is then added dropwise, and the reaction mixture is stirred for several hours

at room temperature.

The reaction is monitored for completion (e.g., by TLC).

Upon completion, the reaction mixture is quenched by pouring it into a mixture of ice and

hydrochloric acid.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is then purified, typically by vacuum distillation.

Note: This protocol is a general guideline and would require optimization for the specific

synthesis of 2-oxocycloheptane-1-carbaldehyde.

Spectroscopic Characterization (Predicted)
No experimental spectroscopic data (NMR, IR, MS) for 2-oxocycloheptane-1-carbaldehyde
have been published. However, the expected spectral features can be predicted based on its

structure and by analogy to similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

An aldehydic proton signal (CHO) is expected to appear as a singlet or a narrowly split

multiplet in the downfield region (δ 9-10 ppm).
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The α-proton (CH) adjacent to both carbonyls will likely be a multiplet in the region of δ

3.5-4.5 ppm.

The remaining methylene protons (CH₂) of the cycloheptane ring would appear as a series

of complex multiplets in the upfield region (δ 1.5-3.0 ppm).

¹³C NMR:

Two carbonyl carbon signals are expected in the downfield region (δ 190-210 ppm), one

for the aldehyde and one for the ketone.

The α-carbon (CH) would likely appear around δ 50-60 ppm.

The remaining methylene carbons of the ring would be observed in the aliphatic region (δ

20-40 ppm).

Infrared (IR) Spectroscopy
Strong C=O stretching absorptions are expected for both the ketone and aldehyde

functionalities, likely in the range of 1680-1720 cm⁻¹. Due to conjugation and potential

intramolecular hydrogen bonding in the enol tautomer, these bands may be broadened or

appear at lower frequencies than in simple ketones and aldehydes.

A characteristic C-H stretching vibration for the aldehyde proton is expected around 2720

cm⁻¹ and 2820 cm⁻¹.

C-H stretching vibrations for the aliphatic ring protons will be present in the 2850-3000 cm⁻¹

region.

Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to

the molecular weight of the compound (140.18 g/mol ).

Common fragmentation patterns for aldehydes and ketones would be anticipated, such as

the loss of the formyl group (CHO, 29 Da) or alpha-cleavage adjacent to the ketone.

Reactivity and Potential Applications
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The synthetic utility of 2-oxocycloheptane-1-carbaldehyde lies in its bifunctional nature,

allowing for a diverse range of chemical transformations.

Tautomerism
Like other β-dicarbonyl compounds, 2-oxocycloheptane-1-carbaldehyde is expected to exist

in equilibrium with its enol tautomer. The enol form is stabilized by intramolecular hydrogen

bonding and conjugation.

Keto-Enol Tautomerism

Keto form Enol form Tautomerization
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Caption: Keto-enol tautomerism of 2-oxocycloheptane-1-carbaldehyde.

Synthetic Applications
The reactivity of this compound makes it a potential precursor for the synthesis of various

heterocyclic and carbocyclic systems.

Heterocycle Synthesis: Condensation reactions with dinucleophiles such as hydrazine,

hydroxylamine, and ureas can lead to the formation of pyrazoles, isoxazoles, and

pyrimidines, respectively. These scaffolds are prevalent in many biologically active

molecules.

Annulation Reactions: As a Michael acceptor (in its enone tautomeric form) and an

electrophile, it can participate in annulation reactions, such as the Robinson annulation, to

construct fused ring systems.

Multicomponent Reactions: Its dual reactivity makes it an ideal substrate for multicomponent

reactions, enabling the rapid assembly of complex molecules from simple starting materials.
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To cite this document: BenchChem. [In-Depth Technical Guide: 2-Oxocycloheptane-1-
carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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